2-(2-METHOXYPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-(2-METHOXYPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of methoxyphenoxy and methoxythiolan groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-METHOXYPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 2-methoxyphenoxyacetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.
Synthesis of 3-methoxythiolan-3-ylmethylamine: This intermediate can be prepared by reacting 3-methoxythiolan with formaldehyde and ammonia.
Coupling reaction: The final step involves the coupling of 2-methoxyphenoxyacetic acid with 3-methoxythiolan-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(2-METHOXYPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-METHOXYPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy and methoxythiolan groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar compounds to 2-(2-METHOXYPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE include:
2-methoxyphenyl isocyanate: Known for its use as a chemoselective reagent for amine protection/deprotection.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and quantum chemical properties.
3-(2-methoxyphenoxy)-1,2-propanediol: Used as a centrally acting muscle relaxant with expectorant properties.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-18-12-5-3-4-6-13(12)20-9-14(17)16-10-15(19-2)7-8-21-11-15/h3-6H,7-11H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFJFCMLCRYUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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